molecular formula C24H48O3 B13681762 tert-Butyl 20-Hydroxyicosanoate

tert-Butyl 20-Hydroxyicosanoate

Cat. No.: B13681762
M. Wt: 384.6 g/mol
InChI Key: UNVCJVIGKUUMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 20-Hydroxyicosanoate: is an organic compound with the molecular formula C24H48O3 It is an ester derivative of eicosanoic acid, featuring a tert-butyl group and a hydroxyl group at the 20th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 20-Hydroxyicosanoate can be synthesized through esterification reactions involving eicosanoic acid and tert-butyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 20-Hydroxyicosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 20-Hydroxyicosanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 20-hydroxyicosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing eicosanoic acid, which may have biological effects .

Comparison with Similar Compounds

  • tert-Butyl 20-Hydroxyhexadecanoate
  • tert-Butyl 20-Hydroxyoctadecanoate
  • tert-Butyl 20-Hydroxydecanoate

Comparison: tert-Butyl 20-Hydroxyicosanoate is unique due to its longer carbon chain and specific positioning of the hydroxyl group. This structural difference can influence its chemical reactivity and biological interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

IUPAC Name

tert-butyl 20-hydroxyicosanoate

InChI

InChI=1S/C24H48O3/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h25H,4-22H2,1-3H3

InChI Key

UNVCJVIGKUUMIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.